molecular formula C9H14NO3 B8084516 3-Carboxy-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy

3-Carboxy-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy

Cat. No.: B8084516
M. Wt: 184.21 g/mol
InChI Key: QILCUDCYZVIAQH-UHFFFAOYSA-N
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Description

3-Carboxy-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is a chemical compound with the molecular formula C9H15N2O2. It is known for its unique structure, which includes a pyrroline ring substituted with carboxy and tetramethyl groups. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxy-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy typically involves the reaction of 2,2,5,5-tetramethyl-3-pyrroline-1-oxyl with appropriate carboxylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction temperature is maintained at around 0-25°C .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization and chromatography to ensure it meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Carboxy-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Carboxy-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-Carboxy-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved include electron transfer and radical formation, which are crucial for its role as a spin probe and spin label .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,5,5-Tetramethyl-3-carbamidopyrroline 1-oxyl
  • 2,2,5,5-Tetramethyl-3-pyrrolin-1-yloxy-3-carboxamide
  • 3-Carbamoyl-2,2,5,5-tetramethylpyrrolinooxyl

Uniqueness

3-Carboxy-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy stands out due to its specific combination of functional groups, which confer unique reactivity and stability. Its ability to act as a spin probe and spin label makes it particularly valuable in EPR spectroscopy and biological studies. Compared to similar compounds, it offers enhanced performance in terms of signal intensity and resolution .

Properties

InChI

InChI=1S/C9H14NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h5H,1-4H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILCUDCYZVIAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1[O])(C)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062212
Record name 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2154-67-8
Record name 3-Carboxy-2,2,5,5-tetramethylpyrroline-1-oxyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2154-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,5,5-Tetramethyl-1-oxy-3-pyrroline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002154678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy
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